
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a synthetic quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to possess a range of other biochemical and physiological effects. For example, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is its potential as a lead compound for drug discovery and development. This compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide. One area of research could focus on the development of new derivatives of this compound with improved biological activity and solubility. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide involves a multi-step process that begins with the reaction of 2-nitrobenzoyl chloride with 7-ethoxy-3-hydroxyquinoxaline. This reaction results in the formation of 2-nitrobenzoyl-7-ethoxyquinoxaline, which is then treated with sodium borohydride to reduce the nitro group to an amino group. The resulting compound is then reacted with p-tert-butylbenzoyl chloride to form the tert-butylbenzoyl-protected intermediate. Finally, the protected intermediate is reacted with benzoyl chloride in the presence of a base to yield the desired product, this compound.
Aplicaciones Científicas De Investigación
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-35-22-15-16-23-25(17-22)31(34)26(27(32)19-9-7-6-8-10-19)24(30-23)18-36-28(33)20-11-13-21(14-12-20)29(2,3)4/h6-17H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQDAKSTAHROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


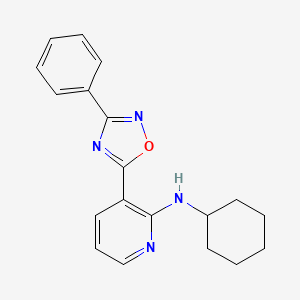

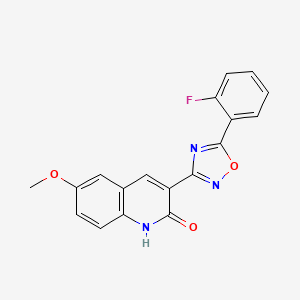
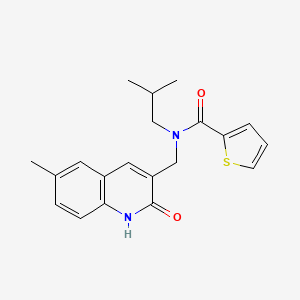

![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
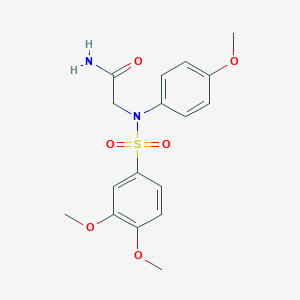
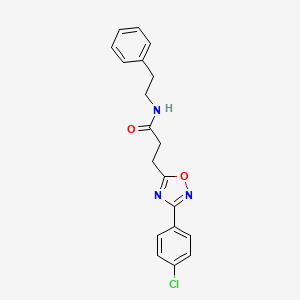
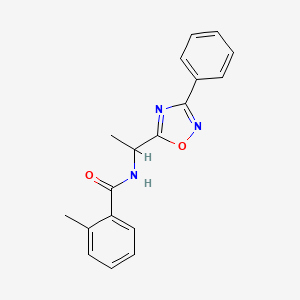
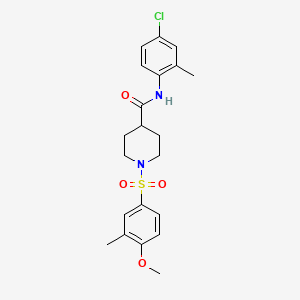
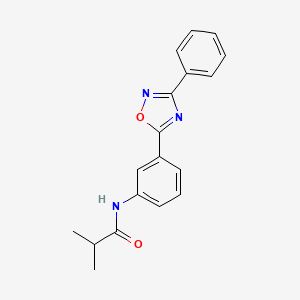
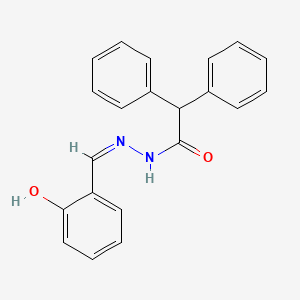
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)